(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid
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Overview
Description
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the epoxide group and the introduction of the double bonds in the correct configuration. Common reagents used in these reactions include peracids for epoxidation and palladium catalysts for selective hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The epoxide group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group typically yields diols, while reduction of the double bonds results in saturated hydrocarbons.
Scientific Research Applications
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The double bonds may also participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid: Unique due to its specific configuration and functional groups.
Other Epoxide-Containing Fatty Acids: Similar in structure but may differ in the position and configuration of double bonds.
Polyunsaturated Fatty Acids: Lack the epoxide group but share the presence of multiple double bonds.
Uniqueness
The uniqueness of this compound lies in its combination of an epoxide group with multiple double bonds, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H36O3 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h5-8,12,15,20-21H,2-4,9-11,13-14,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,15-12- |
InChI Key |
MKJPTTFETPPMAD-DXYLRVIWSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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